molecular formula C23H21FN2O4S B2988528 2-(2-ethylphenyl)-4-(3-fluoro-4-methoxybenzyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide CAS No. 1031969-57-9

2-(2-ethylphenyl)-4-(3-fluoro-4-methoxybenzyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide

カタログ番号: B2988528
CAS番号: 1031969-57-9
分子量: 440.49
InChIキー: DETVLXDLQLCNTA-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound belongs to the 1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide class, characterized by a bicyclic core comprising a benzene ring fused with a 1,2,4-thiadiazine ring system. The 1,1-dioxide moiety arises from sulfone oxidation, enhancing electronic stability and influencing intermolecular interactions. Key structural features include:

  • 4-(3-Fluoro-4-Methoxybenzyl) group: A para-methoxy and meta-fluoro-substituted benzyl group at the 4-position, modulating electron density and hydrogen-bonding capacity.

特性

IUPAC Name

2-(2-ethylphenyl)-4-[(3-fluoro-4-methoxyphenyl)methyl]-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21FN2O4S/c1-3-17-8-4-5-9-19(17)26-23(27)25(15-16-12-13-21(30-2)18(24)14-16)20-10-6-7-11-22(20)31(26,28)29/h4-14H,3,15H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DETVLXDLQLCNTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC4=CC(=C(C=C4)OC)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

The compound 2-(2-ethylphenyl)-4-(3-fluoro-4-methoxybenzyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide is a member of the benzothiadiazinone class, which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The chemical structure of the compound can be depicted as follows:

C16H16FN3O4S\text{C}_{16}\text{H}_{16}\text{F}\text{N}_3\text{O}_4\text{S}

This structure includes a benzothiadiazinone core with various substituents that may influence its biological activity.

Antinociceptive Properties

Research indicates that compounds structurally related to benzothiadiazines exhibit significant antinociceptive (pain-relieving) properties. For example, derivatives have been shown to act as antagonists at the TRPV1 receptor, which is implicated in pain pathways. Studies suggest that modifications to the benzothiadiazine core can enhance binding affinity and potency against this target .

Antimicrobial Activity

Benzothiadiazine derivatives have demonstrated antimicrobial properties. In vitro studies have shown that certain analogs possess activity against a range of bacterial strains. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential enzymes .

Anticancer Potential

Emerging evidence suggests that benzothiadiazine derivatives may exhibit anticancer properties. For instance, specific modifications to the structure have resulted in compounds that inhibit cancer cell proliferation in various cancer lines. These findings are supported by IC50 values indicating effective concentrations needed to achieve significant inhibition of tumor growth .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of benzothiadiazine derivatives. Key factors influencing activity include:

  • Substituent Nature : The presence of electron-withdrawing groups (like fluorine) can enhance the reactivity and binding affinity of the compound.
  • Hydrophobic Interactions : The hydrophobic character of substituents affects membrane permeability and receptor binding.
  • Steric Effects : The spatial arrangement of substituents can either facilitate or hinder interactions with biological targets.

Case Study 1: TRPV1 Antagonism

In one study, a series of benzothiadiazine derivatives were synthesized and tested for their ability to inhibit TRPV1-mediated responses. The most potent compound displayed an IC50 value significantly lower than that of standard pain medications, indicating a promising lead for further development .

Case Study 2: Antimicrobial Screening

A set of synthesized benzothiadiazines was screened against common pathogenic bacteria. Results showed that several compounds had comparable or superior activity to existing antibiotics, suggesting potential for new therapeutic agents in treating infections .

Data Tables

Activity Type Compound IC50/EC50 Target
AntinociceptiveCompound A0.5 µMTRPV1
AntimicrobialCompound B10 µg/mLE. coli
AnticancerCompound C5 µMMCF-7 (breast cancer)

類似化合物との比較

Comparison with Structural Analogs

Structural and Electronic Differences

Table 1: Substituent and Molecular Properties Comparison
Compound Name Substituents (2- and 4-Positions) Molecular Formula Molecular Weight (g/mol) Key Functional Groups
Target Compound 2-(2-Ethylphenyl), 4-(3-Fluoro-4-Methoxybenzyl) C₂₄H₂₁FN₂O₄S 452.5 Fluoro, Methoxy, Ethylphenyl
4-[(4-Chlorophenyl)methyl]-2-(4-Methoxyphenyl)-1,1-dioxo-1λ⁶,2,4-benzothiadiazin-3-one 2-(4-Methoxyphenyl), 4-(4-Chlorobenzyl) C₂₂H₁₇ClN₂O₄S 448.9 Chloro, Methoxy
2-(4-Ethylphenyl)-4-(4-Nitrobenzyl)-2H-1,2,4-Benzothiadiazin-3(4H)-one 1,1-Dioxide 2-(4-Ethylphenyl), 4-(4-Nitrobenzyl) C₂₂H₁₉N₃O₅S 437.5 Nitro, Ethylphenyl
4-Ethyl-2H-1,2,4-Benzothiadiazin-3(4H)-one 1,1-Dioxide 4-Ethyl (no 2-position substituent) C₉H₁₀N₂O₃S 226.3 Ethyl

Key Observations :

  • The target compound exhibits a unique combination of fluoro and methoxy groups, which may enhance metabolic stability compared to chloro analogs .
  • Simpler derivatives (e.g., 4-ethyl ) lack aromatic substituents, reducing steric hindrance and π-π interactions.

Implications for the Target Compound :

  • The fluoro-methoxybenzyl group may improve selectivity for inflammatory targets (e.g., COX-2) over the chloro analogs .
  • The ethylphenyl group could increase lipophilicity, enhancing blood-brain barrier penetration compared to nitro derivatives .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。